Perfluoro-3,5,5-trimethylhexanoic acid

CAS No.: 238403-51-5

Cat. No.: VC2431763

Molecular Formula: C9HF17O2

Molecular Weight: 464.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 238403-51-5 |

|---|---|

| Molecular Formula | C9HF17O2 |

| Molecular Weight | 464.08 g/mol |

| IUPAC Name | 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid |

| Standard InChI | InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h(H,27,28) |

| Standard InChI Key | HVTQXQHCPONZQV-UHFFFAOYSA-N |

| SMILES | C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O |

| Canonical SMILES | C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O |

Introduction

Basic Identification and Nomenclature

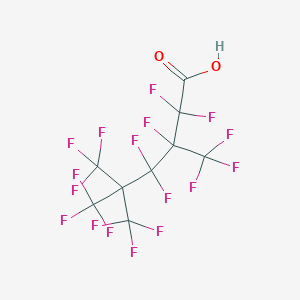

Perfluoro-3,5,5-trimethylhexanoic acid is a perfluorinated carboxylic acid with multiple synonyms in scientific literature. The compound is formally identified by the CAS Registry Number 238403-51-5, which serves as its unique identifier in chemical databases and regulatory documents . Its IUPAC name is 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid, which precisely describes its molecular structure . Additional synonyms include 1H,1H-perfluoro-3,5,5-trimethylhexanoic acid and 3,5,5-trime 5:1 FTCA, which are sometimes used in industrial contexts and research publications .

The molecular formula of the compound is C9HF17O2, indicating its composition of nine carbon atoms, seventeen fluorine atoms, one hydrogen atom, and two oxygen atoms . This heavily fluorinated structure contributes to its distinctive chemical properties and environmental behavior. The substance belongs to the broader chemical class of perfluorinated carboxylic acids, which are characterized by their fully fluorinated carbon chains attached to a carboxylic acid functional group.

Physical and Chemical Properties

Perfluoro-3,5,5-trimethylhexanoic acid possesses distinctive physical and chemical properties that influence its behavior in various applications and environmental contexts. The compound has a molecular weight of 464.08 g/mol, which is relatively high compared to non-fluorinated carboxylic acids of similar carbon chain length . This higher molecular weight results from the substitution of hydrogen atoms with fluorine atoms throughout its structure.

Table 2.1: Physical Properties of Perfluoro-3,5,5-trimethylhexanoic acid

The compound's relatively high boiling point (approximately 200°C) reflects the strong intermolecular forces between its molecules, despite the electron-withdrawing effect of the fluorine atoms . The predicted density of 1.753±0.06 g/cm³ is significantly higher than water, which is characteristic of heavily fluorinated organic compounds . This property affects its environmental distribution and accumulation patterns in aquatic environments.

The predicted pKa value of 0.34±0.10 indicates that perfluoro-3,5,5-trimethylhexanoic acid is a relatively strong acid compared to its non-fluorinated analogues . This enhanced acidity results from the electron-withdrawing effect of the fluorine atoms, which stabilize the conjugate base. The high LogP value of 7.12 suggests significant lipophilicity, which influences its bioaccumulation potential and environmental fate .

Chemical Structure and Characterization

The chemical structure of perfluoro-3,5,5-trimethylhexanoic acid features a hexanoic acid backbone with extensive fluorination and three trifluoromethyl groups at positions 3, 5, and 5 . This creates a branched structure that differentiates it from linear perfluorinated carboxylic acids. The compound contains a carboxylic acid functional group (-COOH) at one end of the molecule, which is responsible for its acidic properties and potential for reaction at this site.

Spectroscopic analysis of perfluoro-3,5,5-trimethylhexanoic acid typically reveals characteristic patterns in nuclear magnetic resonance (NMR) spectroscopy, with distinctive signals for the fluorinated carbon atoms and the carboxylic acid group. Infrared spectroscopy shows characteristic absorption bands for the C-F bonds and the carboxylic acid functionality. Mass spectrometry provides further confirmation of its structure, with a molecular ion peak corresponding to its molecular weight of 464.08 g/mol .

Synthesis and Preparation Methods

The synthesis of perfluoro-3,5,5-trimethylhexanoic acid typically involves the fluorination of hexanoic acid derivatives, particularly 3,5,5-trimethylhexanoic acid . One of the most common approaches is electrochemical fluorination (ECF), where an electric current is passed through a solution of the precursor compound in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms throughout the molecule.

The preparation of 3,5,5-trimethylhexanoic acid, the non-fluorinated precursor, is documented in patent literature. According to British Patent GB664180A, it can be synthesized by oxidizing 3,5,5-trimethylhexanol with molecular oxygen at temperatures between 0°C and 100°C, with the preferred range being 20°C to 75°C . The patent describes a process where:

"A process for preparing 3,5,5-trimethylhexanoic acid comprises intimately mixing molecular oxygen with 3,5,5-trimethylhexanol at a temperature of 0 DEG to 100 DEG C. and continuing the resulting oxidation until 3,5,5-trimethylhexanoic acid is obtained."

Industrial production methods for perfluoro-3,5,5-trimethylhexanoic acid often involve large-scale ECF processes optimized for high yield and purity. The reaction conditions typically include controlled temperatures and electric currents to ensure selective fluorination of the desired positions on the hexanoic acid backbone. Alternative synthetic methods may include direct fluorination with fluorine gas or the use of other fluorinating agents, although these approaches may be less common due to challenges in controlling selectivity and handling hazardous reagents.

Applications and Uses

Perfluoro-3,5,5-trimethylhexanoic acid finds application across multiple fields due to its unique chemical and physical properties. Its stability, resistance to degradation, and specific interactions with biological systems make it valuable for various scientific and industrial purposes.

Scientific Research Applications

In scientific research, perfluoro-3,5,5-trimethylhexanoic acid serves several important functions:

-

Environmental testing: The compound is used as a standard for environmental analysis, particularly in the detection and quantification of perfluorinated compounds in environmental samples . This application is particularly relevant given the increasing regulatory attention on PFAS compounds.

-

Biochemical research: It functions as an additive for enhancing lipase catalytic activity . The compound's interaction with lipase enzymes can increase their efficiency in catalyzing certain reactions, making it valuable in enzyme-based research and applications.

-

Medical research: Ongoing studies investigate its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation. The ability of the compound to interact with biological membranes while resisting breakdown makes it interesting for developing novel drug delivery mechanisms.

Industrial Applications

The industrial applications of perfluoro-3,5,5-trimethylhexanoic acid primarily relate to its stability and unique physical properties:

-

Production of high-performance materials: The compound is utilized in the development of fluoropolymers and surfactants that benefit from its thermal and chemical stability.

-

Specialized coatings: Its water and oil repellency properties make it valuable in formulations for protective coatings on various surfaces.

-

Analytical chemistry: Beyond environmental testing, it serves as a reference standard in analytical methods focusing on perfluorinated compounds.

Biological Activity and Interactions

Perfluoro-3,5,5-trimethylhexanoic acid demonstrates significant biological activity, primarily through its interactions with biological membranes and enzymes. The compound's high fluorine content enhances its hydrophobicity, allowing it to penetrate lipid membranes and potentially alter the function of membrane proteins and enzymes. This property is both scientifically interesting and potentially concerning from a toxicological perspective.

Enzymatic Interactions

One of the most documented biological interactions of perfluoro-3,5,5-trimethylhexanoic acid is its effect on enzyme activity, particularly lipases . Research indicates that the compound can enhance the catalytic activity of certain enzymes. This enhancement likely results from the compound's ability to:

-

Modify the conformation of enzyme active sites

-

Stabilize transition states during enzymatic reactions

-

Alter the microenvironment around the enzyme to favor certain reaction pathways

These effects make perfluoro-3,5,5-trimethylhexanoic acid valuable as a biochemical tool in enzyme studies and potentially in industrial enzymatic processes where enhanced activity is desirable.

Membrane Interactions

The interaction of perfluoro-3,5,5-trimethylhexanoic acid with biological membranes is complex and may have significant implications for its biological effects. Its branched structure creates a unique interaction profile with lipid bilayers compared to linear perfluorinated compounds. These interactions can potentially disrupt membrane integrity, alter membrane fluidity, and affect the function of membrane-bound proteins.

The lipophilic nature of the compound, reflected in its high LogP value, suggests a tendency to accumulate in fatty tissues . This bioaccumulation potential raises concerns about long-term exposure effects and possible biomagnification in food chains. The compound's unique branched structure may influence its bioaccumulation pattern compared to linear perfluorinated carboxylic acids.

Environmental Significance and Regulatory Status

Perfluoro-3,5,5-trimethylhexanoic acid belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which have gained significant attention due to their environmental persistence and potential health effects . As with other PFAS compounds, perfluoro-3,5,5-trimethylhexanoic acid's strong carbon-fluorine bonds make it extremely resistant to environmental degradation, leading to concerns about its long-term presence in ecosystems.

Comparison with Related Compounds

Perfluoro-3,5,5-trimethylhexanoic acid can be meaningfully compared with other perfluorinated carboxylic acids to understand its unique properties and contextual significance within this chemical family. The compound's branched structure distinguishes it from linear perfluorinated carboxylic acids and influences its physical, chemical, and biological behaviors.

Structural Comparisons

Table 9.1: Comparison of Perfluoro-3,5,5-trimethylhexanoic acid with Related Perfluorinated Compounds

| Compound | Structure Type | Key Distinguishing Features | Environmental/Biological Significance |

|---|---|---|---|

| Perfluoro-3,5,5-trimethylhexanoic acid | Branched | Three trifluoromethyl groups at positions 3, 5, and 5 | Enhances lipase activity; unique biological membrane interactions |

| Perfluorooctanoic acid (PFOA) | Linear | Eight-carbon chain; widely studied | Known for environmental persistence; historical industrial use |

| Perfluorohexane sulfonic acid (PFHxS) | Linear | Contains sulfonic acid group instead of carboxylic acid | Listed as a Substance of Very High Concern by ECHA |

| Perfluorodecanoic acid (PFDA) | Linear | Longer carbon chain (10 carbons) | Similar toxicological profile to other long-chain PFCAs |

The branched structure of perfluoro-3,5,5-trimethylhexanoic acid, featuring the three trifluoromethyl groups, creates a more compact three-dimensional structure compared to linear perfluorinated carboxylic acids with the same number of carbon atoms. This structural difference affects various properties, including melting and boiling points, water solubility, and interactions with biological systems.

Functional Comparisons

From a functional perspective, perfluoro-3,5,5-trimethylhexanoic acid shares certain characteristics with other perfluorinated carboxylic acids, including:

-

High thermal stability due to strong carbon-fluorine bonds

-

Resistance to degradation and environmental persistence

-

Ability to form salts and esters through the carboxylic acid group

-

Potentially different biodistribution and bioaccumulation patterns compared to linear compounds

-

Unique interactions with enzymes, particularly its documented effect on lipase activity

-

Possibly distinct environmental transport and fate characteristics

These comparisons highlight the importance of considering structural variations within the PFAS family when evaluating their properties, applications, and potential environmental and health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume